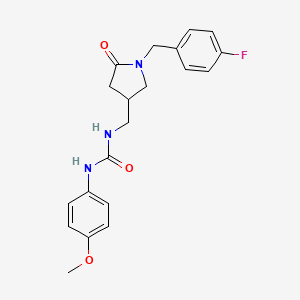
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a pyrrolidinone ring, a urea functional group, and aromatic substituents, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is C20H22FN3O2, with a molecular weight of 355.4 g/mol. The presence of the 4-fluorobenzyl group is particularly noteworthy as it enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 946300-20-5 |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor or modulator of specific biological pathways. The following sections summarize key findings related to its biological activity:
Enzyme Inhibition
This compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. Studies suggest that it may interact with enzymes such as tyrosinase (TYR), which is crucial in melanin production. Inhibition of TYR can lead to therapeutic applications in treating hyperpigmentation disorders.
Case Study: Tyrosinase Inhibition
A comparative study of structurally similar compounds revealed that derivatives featuring the 4-fluorobenzyl moiety exhibited significant inhibitory effects on TYR activity. For instance, one derivative demonstrated an IC50 value of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Receptor Binding
The unique structure of this compound suggests potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation. Preliminary docking studies indicate that the compound may bind effectively to specific receptor sites, altering their activity and potentially leading to therapeutic effects in conditions such as insomnia and depression.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. For example, it may form stable complexes with active sites of enzymes, leading to decreased catalytic activity. Additionally, the compound may influence cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Research Findings Summary
Recent studies have highlighted several key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Tyrosinase Inhibition | IC50 = 0.18 μM (competitive inhibition) |
| Receptor Interaction | Potential binding to neurotransmitter receptors |
| Therapeutic Applications | Investigated for insomnia and depression treatment |
Propriétés
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQWKNPSNUWDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














